4-[(2-Nitro-benzylidene)-amino]-phenol
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Overview
Description
4-[(2-Nitro-benzylidene)-amino]-phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Nitro-benzylidene)-amino]-phenol typically involves the condensation reaction between 2-nitrobenzaldehyde and 4-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Nitro-benzylidene)-amino]-phenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.
Oxidation: The phenolic group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid for sulfonation.
Major Products Formed
Reduction: 4-[(2-Amino-benzylidene)-amino]-phenol.
Oxidation: 4-[(2-Nitro-benzylidene)-amino]-quinone.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and antiviral agent.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-[(2-Nitro-benzylidene)-amino]-phenol in biological systems is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles in the cell, leading to various biological effects. Additionally, the Schiff base moiety can form coordination complexes with metal ions, which may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxy-benzylidene)-amino]-4-nitro-phenol
- 2-[(4-Methyl-benzylidene)-amino]-4-nitro-phenol
- 2-[(2,5-Dimethoxy-benzylidene)-amino]-4-nitro-phenol
Uniqueness
4-[(2-Nitro-benzylidene)-amino]-phenol is unique due to the presence of both a nitro group and a Schiff base moiety, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as an antimicrobial agent, while the Schiff base moiety allows for the formation of metal complexes, making it versatile for various applications .
Properties
CAS No. |
5348-28-7 |
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Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
4-[(2-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H10N2O3/c16-12-7-5-11(6-8-12)14-9-10-3-1-2-4-13(10)15(17)18/h1-9,16H |
InChI Key |
CDCHWCWDVQOMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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